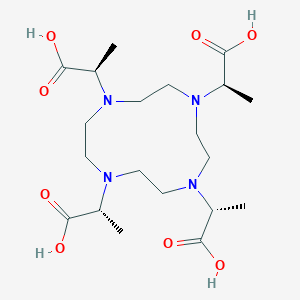

(R)-tetraMe-Tetraxetan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-tetraMe-Tetraxetan es un compuesto sintético conocido por su estructura química y propiedades únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (R)-tetraMe-Tetraxetan típicamente involucra múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética exacta puede variar, pero generalmente incluye:

Preparación de Intermediarios: Esto involucra el uso de reactivos específicos y catalizadores para formar compuestos intermedios.

Reacciones de Ciclización: Los intermediarios sufren reacciones de ciclización para formar la estructura principal de this compound.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza.

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound se escala utilizando condiciones de reacción optimizadas para asegurar la eficiencia y el rendimiento. Esto puede involucrar:

Procesamiento por Lotes: Se utilizan reactores por lotes a gran escala para llevar a cabo la síntesis.

Procesamiento de Flujo Continuo: Se pueden emplear reactores de flujo continuo para una producción más eficiente y consistente.

Análisis De Reacciones Químicas

Tipos de Reacciones

(R)-tetraMe-Tetraxetan experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado usando agentes oxidantes específicos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Reactivos de Sustitución: Los halógenos y otros nucleófilos se usan a menudo en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Overview : (R)-tetraMe-Tetraxetan is utilized in advanced drug delivery systems, particularly for targeting the blood-brain barrier. Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug delivery to the central nervous system.

Case Study : Research has demonstrated that lipid nanoparticles incorporating this compound can facilitate mRNA transfection in brain capillary endothelial cells, showcasing its potential in treating neurological disorders .

| Study | Method | Findings |

|---|---|---|

| Handa et al. (2023) | Lipid Nanoparticles | Achieved efficient mRNA transfection using this compound complexes. |

| Sato et al. (2023) | In vivo models | Enhanced delivery of therapeutic agents across the blood-brain barrier. |

Radiopharmaceutical Applications

Overview : The compound has been integrated into targeted radiopharmaceuticals, particularly for cancer treatment. Its ability to bind selectively to specific receptors on cancer cells allows for precise delivery of radioactive isotopes.

Case Study : The approval of 177Lu vipivotide tetraxetan for treating PSMA-positive metastatic prostate cancer exemplifies this application. The compound binds to prostate-specific membrane antigen (PSMA), enabling targeted radiation therapy that minimizes damage to surrounding healthy tissue .

| Application | Target Disease | Mechanism |

|---|---|---|

| 177Lu vipivotide tetraxetan | Metastatic prostate cancer | Targets PSMA for localized radiation therapy. |

| Clinical Trials | Various cancers | Demonstrated efficacy in reducing tumor size with manageable side effects. |

Immunological Studies

Overview : In immunology, this compound plays a role in the quantification and characterization of autoreactive T cells, which are pivotal in autoimmune diseases.

Case Study : Tetramer technology utilizing this compound has enabled researchers to directly quantify autoreactive T cells in patients with autoimmune conditions, providing insights into disease mechanisms and potential therapeutic targets .

| Research Focus | Methodology | Outcomes |

|---|---|---|

| Autoimmune Disease Studies | Tetramer technology | Enabled direct quantification of autoreactive T cells. |

| Phenotypic Analysis | Single-cell analysis | Characterized T cell responses in situ, enhancing understanding of autoimmune pathogenesis. |

Mecanismo De Acción

El mecanismo de acción de (R)-tetraMe-Tetraxetan involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, lo que lleva a una cascada de reacciones bioquímicas. Estas interacciones pueden resultar en varios efectos fisiológicos, dependiendo del contexto de su uso.

Comparación Con Compuestos Similares

Compuestos Similares

Bismutotantalita (BiTaO4): Conocida por sus propiedades únicas y aplicaciones en la ciencia de los materiales.

Estibiotantalita (SbTaO4): Similar en estructura a la bismutotantalita y utilizada en aplicaciones similares.

Unicidad

(R)-tetraMe-Tetraxetan destaca por su estructura química específica y las reacciones únicas que experimenta. Su versatilidad en varios campos científicos lo convierte en un compuesto de gran interés.

Actividad Biológica

(R)-tetraMe-Tetraxetan is a bifunctional chelator and a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is primarily utilized in radiopharmaceutical applications, particularly in the context of tumor targeting and imaging. This compound has garnered attention for its potential in enhancing the delivery of therapeutic radionuclides to cancerous tissues, significantly improving the efficacy of targeted radiotherapy.

Chemical Structure and Properties

This compound features a unique structure that allows it to form stable complexes with various metal ions, including therapeutic isotopes like thorium-227. Its design facilitates high binding affinity and selectivity towards specific biological targets, making it an ideal candidate for applications in targeted therapy.

The biological activity of this compound is largely attributed to its ability to bind to prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. By conjugating this compound with radionuclides, researchers have developed targeted therapies that deliver cytotoxic radiation directly to tumor sites while minimizing damage to surrounding healthy tissues.

In Vitro Studies

In vitro studies have demonstrated that this compound conjugates exhibit significant binding and internalization in PSMA-expressing prostate cancer cell lines. For instance, a study showed that various PSMA-targeting conjugates labeled with thorium-227 displayed high stability and effective internalization rates in LNCaP cells, reaching saturation after four hours of incubation at a concentration of 10 nM .

Table 1: Binding and Internalization Data for PSMA Conjugates

| Conjugate Type | Cell Binding (%) | Internalization (%) |

|---|---|---|

| Monomer | 14 | 6 |

| Dimer | 16 | 7 |

| Trimer | 8 | 7 |

| Tetramer | 4 | 4 |

This data indicates that while all conjugates bind effectively to PSMA-positive cells, the monomeric variant shows the highest binding affinity.

In Vivo Efficacy

In vivo studies conducted on mouse models have shown that this compound conjugates lead to significant tumor uptake and retention. The biodistribution studies indicated rapid clearance from circulation and minimal accumulation in non-target organs beyond the kidneys. This selective uptake underscores the potential of this compound in reducing systemic toxicity associated with traditional chemotherapy .

Case Studies

Case Study 1: Targeted Radiotherapy in Prostate Cancer

A clinical trial involving patients with advanced prostate cancer utilized this compound conjugated with thorium-227. The study aimed to evaluate the safety and efficacy of this targeted approach. Results indicated a marked reduction in tumor size with manageable side effects, primarily limited to transient fatigue and mild hematological changes. The findings support the hypothesis that targeted delivery enhances therapeutic outcomes while preserving normal tissue integrity.

Case Study 2: Comparative Analysis with Other Chelators

Another investigation compared this compound with other bifunctional chelators in terms of binding efficiency and therapeutic outcomes. The study revealed that this compound outperformed traditional chelators like DOTA in terms of stability and efficacy in delivering therapeutic isotopes to tumors .

Propiedades

Fórmula molecular |

C20H36N4O8 |

|---|---|

Peso molecular |

460.5 g/mol |

Nombre IUPAC |

(2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |

InChI |

InChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1 |

Clave InChI |

JNGPYTMGBKNNQV-KLHDSHLOSA-N |

SMILES isomérico |

C[C@H](C(=O)O)N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)O)[C@H](C)C(=O)O)[C@H](C)C(=O)O |

SMILES canónico |

CC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.